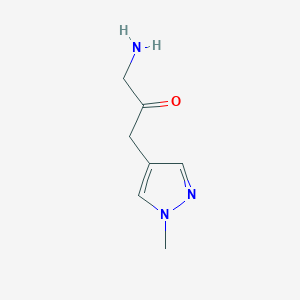

1-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one

Description

1-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one is a β-ketoamine derivative featuring a pyrazole moiety substituted at the 4-position with a methyl group. The compound combines a reactive ketone group with an amine functional group, making it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles or pharmacophores. Its structure is characterized by a planar pyrazole ring linked to a propan-2-one backbone via a methylene group.

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-amino-3-(1-methylpyrazol-4-yl)propan-2-one |

InChI |

InChI=1S/C7H11N3O/c1-10-5-6(4-9-10)2-7(11)3-8/h4-5H,2-3,8H2,1H3 |

InChI Key |

OYGHBLQWXXFLAT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)CC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Methyl-1H-pyrazol-4-yl Intermediate

One common approach involves preparing a 1-methyl-1H-pyrazole derivative first, which can be functionalized for subsequent coupling. For example, preparation of 1-methyl-1H-pyrazole-4-carboxylic acid derivatives has been reported with high purity and yield through cyclization and condensation reactions involving methylhydrazine and difluoroacetyl intermediates under controlled conditions, using catalysts such as sodium iodide or potassium iodide to improve selectivity and yield.

Formation of the Amino-Propan-2-one Backbone

The amino-propan-2-one moiety can be synthesized by introducing an amino group at the 1-position of a 3-carbon ketone (propan-2-one). This can be achieved through reductive amination or nucleophilic substitution reactions on suitable precursors such as α-bromoacetone or α-chloropropanone derivatives.

Coupling of Pyrazole and Amino-Propanone Units

The key step involves linking the 1-methyl-1H-pyrazol-4-yl group to the amino-propan-2-one. This can be done via nucleophilic substitution or condensation reactions, often facilitated by palladium-catalyzed cross-coupling reactions or other organometallic catalysis techniques. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed to attach pyrazolyl groups to various backbones with high efficiency.

Detailed Method from Patent Literature

A notable preparation method for related pyrazole derivatives involves:

Step 1: Substitution/Hydrolysis Reaction

- Dissolve an α,β-unsaturated ester and an acid-binding agent (e.g., triethylamine) in an organic solvent such as dioxane or tetrahydrofuran.

- Add 2,2-difluoroacetyl halide dropwise at low temperature to form an α-difluoroacetyl intermediate.

- Hydrolyze with alkali to obtain the intermediate carboxylic acid solution.

Step 2: Condensation/Cyclization Reaction

- Add a catalyst (sodium iodide or potassium iodide) to the intermediate solution.

- React with methylhydrazine aqueous solution at low temperature to induce condensation and cyclization.

- Acidify and recrystallize to obtain pure pyrazole carboxylic acid derivatives.

This method yields high purity products (above 99.5% HPLC purity) with yields around 75-78%, and minimizes isomer impurities through controlled reaction conditions and recrystallization steps.

Catalysts and Solvents

- Catalysts: Sodium iodide, potassium iodide, palladium complexes (e.g., X-Phos Pd G2)

- Solvents: Dioxane, tetrahydrofuran, dichloromethane, 1,2-dichloroethane, aqueous ethanol mixtures for recrystallization

- Acid-binding agents: Triethylamine, N,N-diisopropylethylamine

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|

| Substitution/Hydrolysis | α,β-unsaturated ester, 2,2-difluoroacetyl halide, triethylamine, dioxane | Low temperature (0 to -30 °C) | ~75-78 | >99.5% | Controlled dropwise addition |

| Condensation/Cyclization | Methylhydrazine aqueous solution, sodium/potassium iodide catalyst | -30 to 20 °C, then reflux | Acidification and recrystallization | ||

| Pd-Catalyzed Coupling (alternative) | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd catalyst, base, dioxane/water | 80 °C, 12 h | High | High | Suzuki-Miyaura cross-coupling |

Research Findings and Optimization

- Reaction yields and purity are highly dependent on precise temperature control, reagent stoichiometry, and choice of catalyst.

- Recrystallization from aqueous ethanol mixtures enhances purity and reduces isomer content.

- Use of palladium-catalyzed coupling allows for versatile functionalization of the pyrazole ring, enabling synthesis of derivatives with varied substituents.

- The choice of acid-binding agent and solvent influences reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and substituted pyrazoles .

Scientific Research Applications

1-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one: This analogue replaces the amine group with an anilino substituent and introduces a conjugated enone system, which may alter electronic properties and reactivity .

Reactivity and Functional Group Compatibility

- Amine vs. Anilino Groups: The primary amine in the target compound offers superior nucleophilicity compared to the anilino group in (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one, enabling easier functionalization via alkylation or acylation .

- Ketone Stability: The β-keto group in the target compound may exhibit keto-enol tautomerism, a feature absent in the spirocyclic analogue (CAS 2044838-01-7), which has a fixed lactam structure .

Hypothetical Data Table

Research Findings and Limitations

- Biological Activity: No direct pharmacological data are provided; however, pyrazole derivatives are frequently explored as kinase inhibitors or anti-inflammatory agents.

Biological Activity

1-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one, a compound with the molecular formula and a molecular weight of 153.18 g/mol, is gaining attention in medicinal chemistry due to its diverse biological activities. The compound features a pyrazole ring, which is known for its potential interactions with various biological targets, making it significant in drug development and therapeutic applications.

Chemical Structure and Properties

The structure of 1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one includes:

- An amino group

- A propanone moiety

- A methyl-substituted pyrazole

These structural components contribute to its unique chemical properties and biological activities, particularly in modulating pain pathways and exhibiting anti-inflammatory effects.

Anti-inflammatory and Analgesic Properties

Research indicates that 1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one exhibits significant anti-inflammatory and analgesic activities. Preliminary studies suggest that this compound may interact with enzymes and receptors involved in pain modulation, although the precise mechanisms remain to be fully elucidated.

Enzyme Interaction Studies

The compound has been studied for its binding affinity to various biological targets. Interaction studies have focused on its potential to inhibit enzymes linked to inflammatory responses. For example, comparisons with similar compounds show that structural variations can significantly influence biological activity:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| 1-Amino-3-(1H-pyrazol-4-yl)propan-2-one | C7H10N4O | Potential anti-inflammatory | Lacks methyl substitution |

| 3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol | C8H12N4O | Analgesic properties | Contains additional methyl group |

| 1-Amino-3-(2-methylpropyl)-1H-pyrazol-4-yloxy)propan-2-one | C10H19N3O | Under investigation | Larger alkyl side chain |

This table illustrates how variations in structure can affect the pharmacological properties of these compounds.

In Vitro Studies

Recent studies have demonstrated the efficacy of pyrazole derivatives, including 1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one, in various in vitro assays. For instance, compounds similar in structure have shown promising results in inhibiting alpha-amylase, an enzyme linked to carbohydrate metabolism. The IC50 values for these compounds were significantly lower than those of standard controls such as acarbose, indicating a strong potential for therapeutic applications .

In Vivo Studies

In vivo assessments have also been conducted to evaluate the analgesic properties of pyrazole derivatives. For example, studies involving animal models have provided insights into the anti-inflammatory effects of these compounds, showcasing their potential as therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one, and how can purity be ensured?

- Answer : The compound can be synthesized via condensation reactions involving pyrazole aldehydes and amino ketones. For example, a Claisen-Schmidt condensation between 1-methyl-1H-pyrazole-4-carbaldehyde and a β-amino ketone derivative, followed by purification using column chromatography (ethyl acetate/hexane mixtures) and recrystallization from solvents like 2-propanol . Purity should be confirmed via HPLC, NMR, and mass spectrometry.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Answer :

- NMR : Focus on resolving pyrazole proton signals (δ 7.5–8.5 ppm for pyrazole C-H) and amine protons (δ 1.5–3.0 ppm). Use -DEPT to identify quaternary carbons in the pyrazole ring .

- IR : Confirm the presence of ketone (C=O stretch ~1700 cm) and amine (N-H stretch ~3300 cm) functional groups .

- MS : High-resolution ESI-MS is critical to distinguish molecular ion peaks from fragmentation products .

Q. What solvent systems are suitable for crystallization, and how does molecular packing influence stability?

- Answer : Polar aprotic solvents (e.g., dichloromethane, ethyl acetate) or alcohol/water mixtures are effective. Molecular packing, influenced by hydrogen bonding between the amine and ketone groups, can stabilize the crystal lattice. Use SHELXL for refining crystallographic data to resolve packing motifs .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate noncovalent interactions in this compound’s supramolecular assemblies?

- Answer : Multiwfn can analyze electron density topology (e.g., Laplacian, bond critical points) to map hydrogen bonds and van der Waals interactions. For instance, the amine-ketone hydrogen bond network can be visualized via electron localization function (ELF) plots, with steric repulsion analyzed using reduced density gradient (RDG) surfaces .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths, reaction yields)?

- Answer :

- Structural discrepancies : Compare X-ray crystallographic bond lengths (via SHELXL refinement ) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces.

- Yield variations : Use sensitivity analysis (e.g., Design of Experiments) to identify critical reaction parameters (temperature, stoichiometry) affecting yields .

Q. How can mechanistic studies differentiate between competing pathways in the synthesis of derivatives (e.g., regioselectivity in pyrazole substitution)?

- Answer :

- Kinetic studies : Monitor intermediates via in situ FTIR or -NMR (if fluorinated analogs are used).

- DFT calculations : Compare activation energies for competing pathways (e.g., nucleophilic attack at C3 vs. C5 of the pyrazole ring) using Gaussian or ORCA software. Transition state modeling can predict regioselectivity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.